Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]-
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Overview
Description
Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]-: is an organic compound with the molecular formula C₁₀H₉N₃O₄ It is a derivative of acetamide, characterized by the presence of a formyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]- typically involves the reaction of acetamide with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and a solvent like tetrahydrofuran (THF). The reaction proceeds at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and formyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitro and formyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
- Acetanilide, 4’-nitro-
- p-Acetamidonitrobenzene
- p-Nitroacetanilide
- p-Nitrophenylacetanilide
- N-Acetyl-p-nitroaniline
- N-Acetyl-4-nitroaniline
Uniqueness: Acetamide, N-[1-formyl-2-(4-nitrophenyl)-2-oxoethyl]- is unique due to the presence of both formyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61887-06-7 |
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Molecular Formula |
C11H10N2O5 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
N-[1-(4-nitrophenyl)-1,3-dioxopropan-2-yl]acetamide |
InChI |
InChI=1S/C11H10N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-6,10H,1H3,(H,12,15) |
InChI Key |
GRPNLPSXQLEYTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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